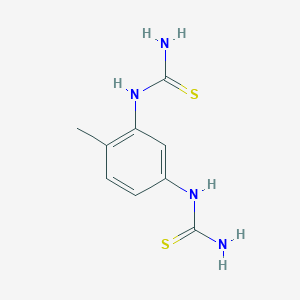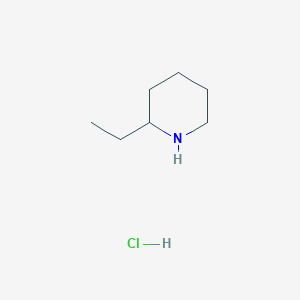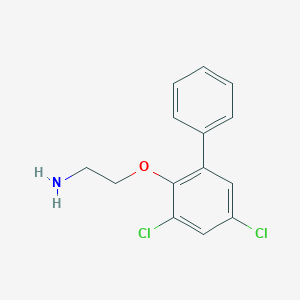
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine, also known as DPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of phenyl ether and has a molecular weight of 303.21 g/mol.
Aplicaciones Científicas De Investigación
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood. However, it has been proposed that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain oncogenes. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has some limitations. It is highly toxic and requires careful handling. Moreover, the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. One area of interest is the development of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine-based drugs for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. Understanding the molecular mechanisms underlying the biological activities of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine will provide insights into its potential therapeutic applications. Moreover, the synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine involves the reaction of 2,4-dichloro-6-phenylphenol with ethylenediamine in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
1422-18-0 |
|---|---|
Nombre del producto |
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine |
Fórmula molecular |
C14H13Cl2NO |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-6-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-8-12(10-4-2-1-3-5-10)14(13(16)9-11)18-7-6-17/h1-5,8-9H,6-7,17H2 |
Clave InChI |
DSXSIVAORWAAQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Números CAS relacionados |
4673-58-9 (hydrochloride) |
Sinónimos |
2,4-dichloro-6-phenylphenoxyethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



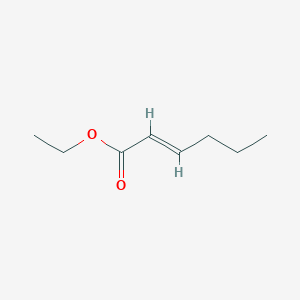
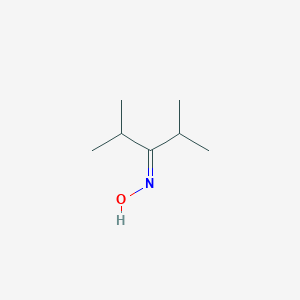
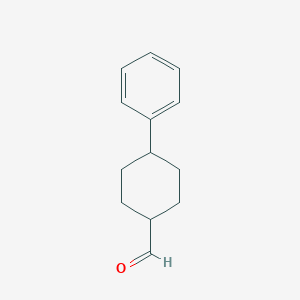
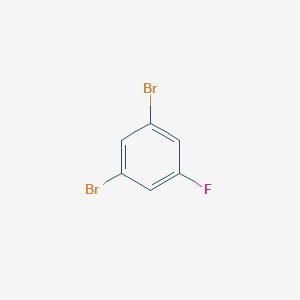

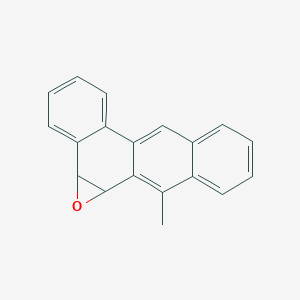
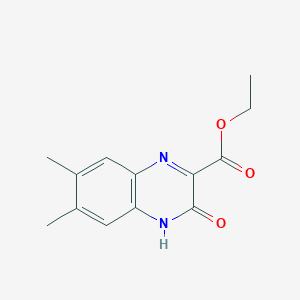
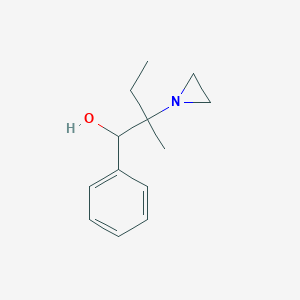
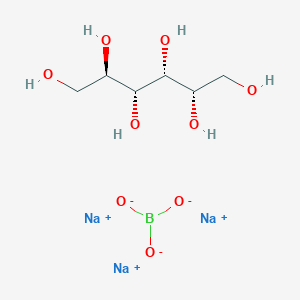
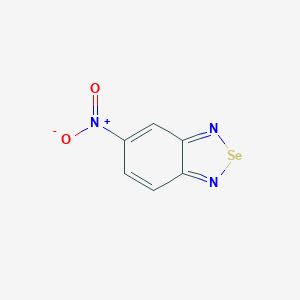

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
